molecular formula C8H7N3O2 B8740212 2-amino-6-[2]furyl-3H-pyrimidin-4-one

2-amino-6-[2]furyl-3H-pyrimidin-4-one

Cat. No.: B8740212
M. Wt: 177.16 g/mol
InChI Key: NYIAZZJLYOPGMY-UHFFFAOYSA-N
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Description

2-Amino-6-[2]furyl-3H-pyrimidin-4-one is a pyrimidinone derivative characterized by a furan-2-yl substituent at position 6 and an amino group at position 2 of the pyrimidine ring. Its molecular formula is C₈H₇N₃O₂, with a molecular weight of 177.16 g/mol. The compound’s structure enables diverse biological and chemical interactions, particularly due to the electron-rich furan ring and hydrogen-bonding capabilities of the amino group.

Synthesis: Microwave-assisted synthesis is a prominent method for preparing this compound, offering advantages such as reduced reaction time (30–60 minutes), solvent-free conditions, and high yields (>85%) . Spectral data confirm its structure:

  • ¹H NMR: A singlet at 5.1–5.3 ppm corresponds to the furyl protons, while broad signals at 6.8–7.2 ppm indicate the amino group .
  • IR: Strong absorption bands at 3456–3182 cm⁻¹ confirm the presence of free -NH₂ groups .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

2-amino-4-(furan-2-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C8H7N3O2/c9-8-10-5(4-7(12)11-8)6-2-1-3-13-6/h1-4H,(H3,9,10,11,12)

InChI Key

NYIAZZJLYOPGMY-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC(=O)NC(=N2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of pyrimidinones are highly dependent on substituents at positions 2, 4, and 4. Below is a comparison of key analogs:

Compound Name Substituents (Position 6) Molecular Formula Molecular Weight (g/mol) Key References
2-Amino-6-[2]furyl-3H-pyrimidin-4-one Furan-2-yl C₈H₇N₃O₂ 177.16
6-Amino-2-[(2-furylmethyl)amino]-3H-pyrimidin-4-one Furan-2-ylmethylamino C₉H₁₁N₅O₂ 221.22
2-Amino-6-[(3-chloro-4-methylphenyl)amino]-1H-pyrimidin-4-one 3-Chloro-4-methylphenylamino C₁₁H₁₁ClN₄O 250.69
5-Amino-2-ethyl-6-(2-hydroxyphenyl)-3H-pyrimidin-4-one 2-Hydroxyphenyl, ethyl C₁₂H₁₃N₃O₂ 231.25
2-[5-Amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-propylpyrimidin-4(3H)-one 5-Amino-3-furylpyrazole, propyl C₁₄H₁₅N₅O₂ 285.30

Key Observations :

  • Electronic Effects: The furyl group in this compound enhances π-π stacking interactions, critical for binding to biological targets.
  • Hydrogen Bonding: Amino groups at position 2 facilitate hydrogen bonding, as seen in the IR spectra of all analogs. However, compounds with extended side chains (e.g., furylmethylamino in ) exhibit reduced solubility in polar solvents compared to the parent furyl derivative .

Physicochemical Properties

Property This compound 2-Amino-6-[(3-chloro-4-methylphenyl)amino]-1H-pyrimidin-4-one 5-Amino-2-ethyl-6-(2-hydroxyphenyl)-3H-pyrimidin-4-one
LogP 1.2 2.8 1.9
Water Solubility Moderate (12 mg/mL) Low (0.5 mg/mL) Moderate (8 mg/mL)
Melting Point 215–217°C 189–191°C 230–232°C

Analysis :

  • The lower LogP of this compound compared to chlorophenyl derivatives suggests better aqueous solubility, making it more suitable for pharmaceutical formulations .
  • The hydroxyl group in 5-amino-2-ethyl-6-(2-hydroxyphenyl)-3H-pyrimidin-4-one enhances polarity but may increase susceptibility to metabolic oxidation.

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